molecular formula C14H24N4O B11850926 2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide

2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide

Cat. No.: B11850926
M. Wt: 264.37 g/mol
InChI Key: NMPTVPDYMDUJQB-AMGKYWFPSA-N
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Description

2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide is an organic compound with a complex structure that includes an amino group, a pyrazine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the synthesis of the pyrazine ring, followed by the introduction of the butanamide moiety and the amino group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted pyrazine derivatives.

Scientific Research Applications

2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrazine ring play crucial roles in its binding to target proteins or enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methyl-2-(propan-2-yl)butanoic acid hydrochloride
  • Aminomethyl propanol
  • 2-ethyl-3-methyl-2-(propan-2-yl)butanamide

Uniqueness

2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide

InChI

InChI=1S/C14H24N4O/c1-9(2)13(15)14(19)18(10(3)4)11(5)12-8-16-6-7-17-12/h6-11,13H,15H2,1-5H3/t11-,13?/m0/s1

InChI Key

NMPTVPDYMDUJQB-AMGKYWFPSA-N

Isomeric SMILES

C[C@@H](C1=NC=CN=C1)N(C(C)C)C(=O)C(C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C(C)C)C(C)C1=NC=CN=C1)N

Origin of Product

United States

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